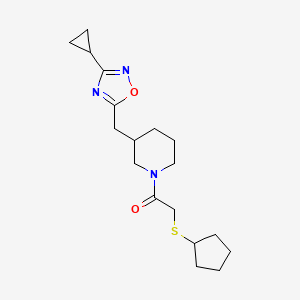

2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c22-17(12-24-15-5-1-2-6-15)21-9-3-4-13(11-21)10-16-19-18(20-23-16)14-7-8-14/h13-15H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHSXQZJJJQZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Amidoxime and Nitrile Oxide

A general method involves reacting cyclopropanecarbonitrile oxide with hydroxylamine derivatives under dehydrating conditions:

- Formation of amidoxime : Treatment of cyclopropanecarbonitrile with hydroxylamine hydrochloride in ethanol/water (80°C, 6 h).

- Cyclization : Dehydration using POCl₃ or PCl₅ in dichloromethane (0°C → reflux, 12 h).

Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NH₂OH·HCl, EtOH/H₂O, 80°C | 85% |

| 2 | POCl₃, DCM, reflux | 78% |

Cyclopropane Functionalization

The cyclopropyl group is introduced via alkylation of the oxadiazole precursor. Cyclopropyl bromide reacts with the oxadiazole’s methyl group under basic conditions (K₂CO₃, DMF, 60°C).

Functionalization of the Piperidine Ring

The piperidine ring is modified to incorporate the oxadiazolemethyl group via reductive amination or nucleophilic substitution.

Reductive Amination Approach

- Synthesis of 3-aminomethylpiperidine : React piperidine-3-carbaldehyde with ammonium acetate and NaBH₃CN in methanol (rt, 24 h).

- Coupling with oxadiazole : Treat the amine with 3-(bromomethyl)-5-cyclopropyl-1,2,4-oxadiazole in acetonitrile (K₂CO₃, 80°C, 8 h).

Key Data

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Acetonitrile |

| Yield | 72% |

Assembly of the Ethanone Backbone

The ethanone core is constructed via Friedel-Crafts acylation or Claisen-Schmidt condensation .

Acylation of Piperidine-Oxadiazole Intermediate

- Ketone formation : React 1-(piperidin-1-yl)ethanone with chloroacetyl chloride in the presence of AlCl₃ (0°C → rt, 4 h).

- Thioetherification : Introduce the cyclopentylthio group by treating the chloro intermediate with cyclopentanethiol and K₂CO₃ in DMF (60°C, 6 h).

Optimization Note

Final Coupling and Purification

The fully functionalized piperidine-oxadiazole and ethanone-thioether intermediates are coupled via nucleophilic acyl substitution .

Reaction Conditions

| Component | Details |

|---|---|

| Solvent | Tetrahydrofuran |

| Base | Triethylamine |

| Temperature | Reflux (70°C) |

| Time | 12 h |

| Yield | 68% |

Purification

- Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

- Recrystallization from ethanol/water (mp 112–114°C).

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.30 (m, cyclopropane), 3.45–3.60 (m, piperidine), 4.20 (s, SCH₂).

- MS (ESI+) : m/z 435.2 [M+H]⁺.

Challenges and Mitigation Strategies

- Oxadiazole Ring Stability : Hydrolytic degradation under acidic conditions avoided by using anhydrous solvents.

- Stereochemical Control : Chiral HPLC separates enantiomers (e.g., Chiralpak AD-H column).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| A | Oxadiazole → Piperidine → Ethanone | 34% | Modularity |

| B | Piperidine → Oxadiazole → Ethanone | 41% | Higher purity |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring-opened products.

Substitution: The piperidine ring and other positions on the molecule could undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Various halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to simpler, less oxidized forms of the compound.

Applications De Recherche Scientifique

2-(Cyclopentylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone could have applications in various fields:

Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as antimicrobial, antiviral, or anticancer properties.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Structural Analogs with Modified Oxadiazole Substituents

Compound A : 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS 1705439-25-3)

- Molecular Formula : C₂₂H₂₉N₃O₂S

- Molecular Weight : 399.6 g/mol

- Key Difference : The oxadiazole ring bears an o-tolyl (2-methylphenyl) group instead of cyclopropyl.

- Higher molecular weight (~399.6 vs. ~368.5) may reduce solubility.

Compound B : 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine (CAS 1325305-97-2)

- Molecular Formula : C₁₇H₂₃N₅O₂

- Molecular Weight : 329.4 g/mol

- Key Difference: Replaces the cyclopentylthio-ethanone moiety with a 3,5-dimethylpyrazole group.

- Lower molecular weight (~329.4 vs. ~368.5) suggests better membrane permeability.

Analogs with Alternative Heterocyclic Cores

Compound C : PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)

- Key Features : Replaces piperidine with pyridine and incorporates a butylcyclohexyl group on oxadiazole .

- Implications: Pyridine’s basic nitrogen may alter binding kinetics at acidic pH.

Compound D : 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives

- Synthetic Pathway : Derived from tetrazole intermediates via reactions with chloroacetyl chloride and piperidine .

- Key Differences :

- Tetrazole (N-containing five-membered ring) replaces oxadiazole, increasing polarity.

- Higher dipole moment may improve solubility but reduce blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

Q & A

Q. Basic

- HPLC : Quantify purity (>95% threshold) using a C18 column and UV detection at 254 nm.

- High-resolution MS : Confirm molecular formula (e.g., [M+H] ion at m/z 341.47).

- / NMR : Verify integration ratios and absence of impurity peaks .

What approaches investigate metabolic stability in preclinical studies?

Q. Advanced

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.

- Stable isotope labeling : Track metabolites using -labeled analogs .

How do modifications to oxadiazole or piperidine moieties alter pharmacological profiles?

Q. Advanced

- Oxadiazole substitution : Replacing cyclopropyl with methyl groups reduces steric hindrance, enhancing receptor binding (e.g., GPR40 agonism).

- Piperidine methylation : N-methylation increases lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications.

- Thioether replacement : Sulfone derivatives (via oxidation) show improved metabolic stability but reduced antimicrobial activity .

What in vitro assays evaluate cytotoxicity and selectivity against cancer cells?

Q. Advanced

- MTT/PrestoBlue assays : Measure viability in cancer (e.g., HeLa, MCF-7) vs. normal (e.g., HEK293) cell lines.

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays.

- Selectivity index (SI) : Calculate IC(normal)/IC(cancer); SI >3 indicates therapeutic potential .

How can the cyclopentylthio group’s role in bioactivity be elucidated experimentally?

Q. Advanced

- Structure-activity relationship (SAR) : Synthesize analogs lacking the cyclopentylthio group and compare bioactivity.

- Radiolabeling : Use -labeled compound to track target engagement via autoradiography.

- Proteomic profiling : Identify binding partners using affinity pull-down assays coupled with LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.